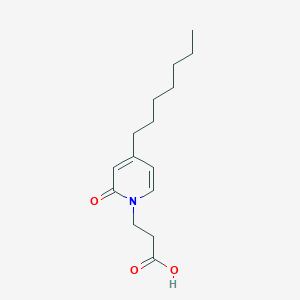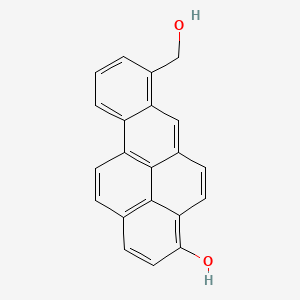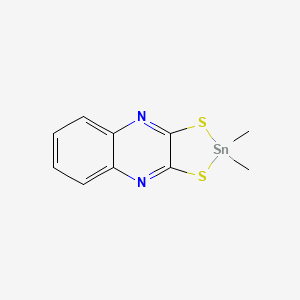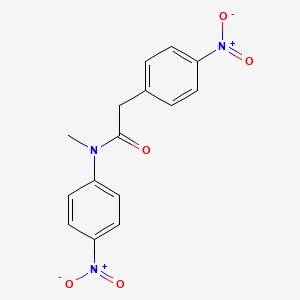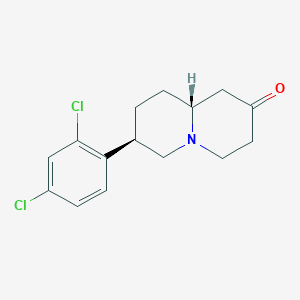
(7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one is a chemical compound that belongs to the class of quinolizines This compound is characterized by its unique structure, which includes a dichlorophenyl group and an octahydroquinolizinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Quinolizine Core: This can be achieved through a cyclization reaction involving a suitable amine and a ketone or aldehyde.
Introduction of the Dichlorophenyl Group: This step often involves a substitution reaction where a dichlorophenyl halide reacts with the quinolizine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure consistent product quality.
Purification Techniques: Implementation of advanced purification methods such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups.
科学研究应用
Chemistry
In chemistry, (7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, researchers may explore the compound’s potential as a therapeutic agent, particularly for its activity against specific biological targets.
Industry
Industrially, the compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which (7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
(7R,9aR)-7-Phenyl-octahydro-2H-quinolizin-2-one: Similar structure but lacks the dichlorophenyl group.
(7R,9aR)-7-(2,4-Difluorophenyl)octahydro-2H-quinolizin-2-one: Contains a difluorophenyl group instead of a dichlorophenyl group.
Uniqueness
The presence of the dichlorophenyl group in (7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature may enhance its reactivity or binding affinity to specific targets.
属性
CAS 编号 |
75384-93-9 |
|---|---|
分子式 |
C15H17Cl2NO |
分子量 |
298.2 g/mol |
IUPAC 名称 |
(7R,9aR)-7-(2,4-dichlorophenyl)-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one |
InChI |
InChI=1S/C15H17Cl2NO/c16-11-2-4-14(15(17)7-11)10-1-3-12-8-13(19)5-6-18(12)9-10/h2,4,7,10,12H,1,3,5-6,8-9H2/t10-,12+/m0/s1 |
InChI 键 |
NHGKTJCKWGILCY-CMPLNLGQSA-N |
手性 SMILES |
C1C[C@@H](CN2[C@H]1CC(=O)CC2)C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1CC(CN2C1CC(=O)CC2)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


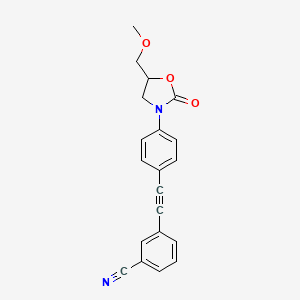
![2-[Methyl(phenyl)phosphanyl]ethan-1-amine](/img/structure/B14441669.png)



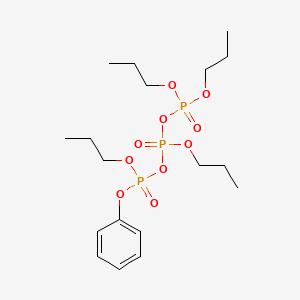

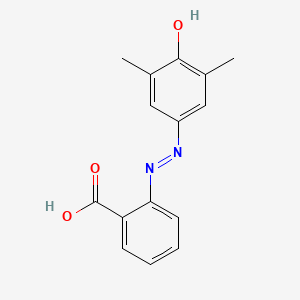
![N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide](/img/structure/B14441726.png)
